5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline
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Overview
Description
5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline is a complex organic compound featuring a benzodioxole ring, a tetrazole ring, and a methoxyaniline group
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines , suggesting that it may target proteins or pathways involved in cancer cell proliferation.
Mode of Action
Preliminary studies suggest that it can induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that the compound may interact with its targets to disrupt the cell cycle and promote programmed cell death.
Biochemical Pathways
Given its observed effects on cell cycle progression and apoptosis , it is likely that it impacts pathways related to these processes
Result of Action
The compound has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including disruption of cell cycle progression and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that the compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation .
Cellular Effects
In terms of cellular effects, 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to inhibit cell growth and induce apoptosis suggests that it may interact with biomolecules involved in these processes . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Introduction of the Tetrazole Ring: The benzodioxole intermediate is then reacted with sodium azide and ammonium chloride to form the tetrazole ring.
Attachment of the Methoxyaniline Group: Finally, the tetrazole intermediate is coupled with 2-methoxyaniline using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid
Uniqueness
5-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)-2-methoxyaniline is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a methoxyaniline group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-[2-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]-2-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-22-13-5-3-11(7-12(13)17)16-18-20-21(19-16)8-10-2-4-14-15(6-10)24-9-23-14/h2-7H,8-9,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNRQAUNICHHFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3)OCO4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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